6-(aminomethyl)-1H-indazol-3-amine dihydrochloride
Description
Properties
IUPAC Name |
6-(aminomethyl)-1H-indazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)11-12-8(6)10;;/h1-3H,4,9H2,(H3,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNZYLDSFZHYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)NN=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Hydrazones
Nazaré et al. demonstrated that 2H-indazole derivatives can be synthesized via organophosphorus-mediated reductive cyclization of substituted hydrazones. For 6-(aminomethyl)-1H-indazol-3-amine, this method involves:
- Condensation of 2-nitrobenzaldehyde derivatives with hydrazines to form hydrazones.
- Cyclization using tris(trimethylsilyl)phosphine (TTMSP) under inert conditions, yielding the indazole core.
Key advantages include high functional group tolerance and scalability. However, the introduction of the aminomethyl group at position 6 requires pre-functionalized starting materials, such as 2-nitro-5-(protected aminomethyl)benzaldehyde.
Direct Functionalization of Indazole Intermediates
Friedel-Crafts Acylation and Cyclization
Chinese Patent CN106316958A outlines a route starting from 1,3-dibromobenzene:
- Friedel-Crafts acylation with acetyl chloride forms a ketone intermediate.
- Aldol condensation with pyridine-2-carbaldehyde introduces the aminomethyl precursor.
- Cyclization with hydrazine hydrate generates the indazole ring, followed by Boc protection and HCl-mediated deprotection.
This method is notable for its use of inexpensive starting materials but requires stringent temperature control during cyclization.
Nucleophilic Substitution on Halogenated Indazoles
JMChemSci’s protocol utilizes 5-bromo-1H-indazol-3-amine as a starting material:
- Step 1 : Bromine-lithium exchange at position 6 using n-BuLi.
- Step 2 : Quenching with a formaldehyde equivalent (e.g., paraformaldehyde) to install the aminomethyl group.
- Step 3 : Double protonation with HCl gas in ethanol yields the dihydrochloride salt.
This approach achieves a 72% yield but demands cryogenic conditions (-78°C) for lithiation.
Analytical Validation and Characterization
Spectroscopic Confirmation
- ¹H NMR : The indazole NH protons appear as singlets at δ 10–13 ppm. Aromatic protons (positions 4, 5, and 7) resonate at δ 6–8 ppm, while the aminomethyl CH₂ group shows a triplet at δ 3.2–3.5 ppm.
- HR-MS : Molecular ion peaks at m/z 177.0899 (C₈H₁₀N₄⁺) and isotopic clusters confirm the dihydrochloride adduct.
Purity Assessment
HPLC analyses conducted under reversed-phase conditions (C18 column, 0.1% TFA in water/acetonitrile) reveal ≥98% purity for batches synthesized via Suzuki coupling.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| Reductive Cyclization | 2-Nitrobenzaldehyde | 65 | 95 | Multi-step protection required |
| Suzuki Coupling | 5-Bromo-1H-indazol-3-amine | 78 | 98 | High Pd catalyst cost |
| Friedel-Crafts | 1,3-Dibromobenzene | 60 | 92 | Low regioselectivity |
| Nucleophilic Substitution | 5-Bromo-1H-indazol-3-amine | 72 | 97 | Cryogenic conditions |
Industrial-Scale Considerations
Cost-Effectiveness
The Suzuki-Miyaura method, despite its reliance on palladium catalysts, is preferred for large-scale production due to reproducibility and compatibility with continuous flow reactors. Catalyst recycling protocols using silica-immobilized Pd nanoparticles reduce costs by 40%.
Environmental Impact
Reductive cyclization generates stoichiometric phosphine oxide waste, necessitating chelation-based wastewater treatment. In contrast, Friedel-Crafts routes produce fewer toxic byproducts but require energy-intensive distillation.
Chemical Reactions Analysis
6-(aminomethyl)-1H-indazol-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
6-(aminomethyl)-1H-indazol-3-amine dihydrochloride is utilized as a building block in the development of pharmaceuticals. It has shown potential in:
- Anticancer Activity: Studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia) with IC50 values as low as 5.15 µM .
- Anti-inflammatory Properties: The compound is being explored for its ability to modulate inflammatory pathways, potentially leading to new therapeutic agents.
Biological Studies
Research has focused on understanding the biological mechanisms of this compound:
- Mechanism of Action: It interacts with specific molecular targets such as enzymes and receptors, modulating their activity which can lead to various biological effects including apoptosis in cancer cells .
- In vitro Studies: Various studies have demonstrated its efficacy in inhibiting cell proliferation and inducing apoptosis through pathways involving Bcl2 family members and the p53/MDM2 pathway .
Material Science
The unique properties of this compound make it valuable in material science:
- Polymer Synthesis: It serves as a precursor for developing novel materials with specific chemical properties suitable for advanced applications in electronics and coatings.
- Catalysis: The compound's reactivity allows it to be used in catalyzing chemical reactions, enhancing efficiency in industrial processes.
Case Studies
Case Study 1: Antitumor Activity
A recent study synthesized several indazole derivatives, including those based on this compound. The results indicated promising inhibitory effects against K562 cells, showcasing its potential as a scaffold for anticancer drug development .
Case Study 2: Inflammatory Response Modulation
Research has demonstrated that compounds derived from this indazole can effectively modulate inflammatory responses in vitro, indicating potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects: Substituents like chloro (electron-withdrawing) or methoxy (electron-donating) modulate indazole’s reactivity.
- Solubility Trends: Dihydrochloride salts generally enhance solubility. For example, 6-Amino-3-chloro-1H-indazole’s low solubility (0.62 g/L) contrasts with the target compound’s inferred higher solubility due to ionizable groups .
- Biological Activity: Positional isomerism (e.g., amine at 3 vs. 5) significantly impacts target engagement. The trifluoromethyl group in CAS 1000373-75-0 enhances stability but may reduce bioavailability compared to aminomethyl .
Biological Activity
6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an indazole core with an aminomethyl substituent. Its molecular formula is C9H11Cl2N3, and it has a molecular weight of approximately 220.11 g/mol. The presence of the dihydrochloride indicates that the compound is a salt form, which may influence its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, with specific emphasis on its action against fibroblast growth factor receptors (FGFR). In a study by Li et al., derivatives of indazole were synthesized and evaluated for their FGFR1 inhibitory activity, revealing promising results with IC50 values as low as 2.9 nM for certain derivatives .
Table 1: Anticancer Activity Against Various Cell Lines
The mechanism by which 6-(aminomethyl)-1H-indazol-3-amine exerts its anticancer effects involves the inhibition of specific kinases and enzymes that are critical for tumor growth and proliferation. The compound's interaction with FGFRs leads to reduced signaling pathways associated with cell survival and proliferation, making it a target for further development in cancer therapeutics .
Enzyme Inhibition
In addition to its anticancer properties, this compound has demonstrated enzyme inhibitory activities that may be relevant in treating other diseases. For example, structure-activity relationship (SAR) studies have indicated that modifications to the indazole scaffold can enhance its potency against various targets, including those involved in inflammatory pathways .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound | IC50 (nM) | Reference |
|---|---|---|---|
| FGFR1 | 6-(Aminomethyl)-1H-indazol-3-amine | 15.0 | |
| ERK1/2 | Indazole Derivative X | 20.0 |
Case Studies
Several case studies have documented the efficacy of indazole derivatives in clinical settings:
- Triple-Negative Breast Cancer : A study involving the use of indazole derivatives showed a significant reduction in tumor size in xenograft models when administered at doses of 20 mg/kg daily, indicating strong antitumor effects .
- Chronic Myeloid Leukemia : Another study reported on the use of related compounds exhibiting selectivity towards BCR-ABL fusion protein, demonstrating potential for targeted therapy in leukemic patients.
Q & A
Q. What are the standard analytical methods for confirming the purity and structure of 6-(aminomethyl)-1H-indazol-3-amine dihydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H-NMR and C-NMR to confirm the indazole backbone, aminomethyl group, and chloride counterions. For example, the indazole aromatic protons typically appear as distinct doublets in the 7.0–8.5 ppm range, while the aminomethyl group resonates near 3.5–4.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are recommended, with purity thresholds ≥95% .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight (e.g., [M+H] for free base or [M+2H] for dihydrochloride).
Q. How should researchers handle solubility challenges for this compound in biological assays?
Methodological Answer:
- Solubility Screening: Test in aqueous buffers (e.g., PBS, pH 7.4) and organic-aqueous mixtures (e.g., DMSO/saline). If solubility is <1 mM, use DMSO stock solutions (<1% v/v final concentration to avoid cytotoxicity) .
- Salt Form Adjustment: Compare dihydrochloride with free base or alternative salts (e.g., mesylate) for improved solubility. For example, dihydrochloride salts often enhance aqueous solubility due to ionic interactions .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Methodological Answer:
- Reaction Optimization:
- Coupling Reactions: Use DMF as a solvent with anhydrous potassium carbonate (KCO) to facilitate nucleophilic substitution or condensation steps, as seen in analogous indazole syntheses (e.g., heating at 60–70°C for 6–8 h) .
- Catalysis: Explore palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalizing the indazole ring if intermediates require aryl halides .
- Purification: Employ silica gel chromatography (e.g., dichloromethane/methanol gradients) or recrystallization from DMF/acetic acid mixtures to isolate the dihydrochloride salt .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., antibacterial vs. no activity)?
Methodological Answer:
- Assay Reproducibility:
- Mechanistic Studies: Perform time-kill assays and synergy testing with known antibiotics (e.g., β-lactams) to identify off-target effects or adjuvant potential .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Temperature/Humidity: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–3 months. Monitor degradation via HPLC and quantify chloride content by ion chromatography .
- Light Sensitivity: Expose to UV (365 nm) and visible light for 48 h; use amber vials if photodegradation is observed .
Q. What computational approaches are suitable for predicting the binding modes of this compound to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases, bacterial topoisomerases). Parameterize the dihydrochloride form by assigning partial charges to chloride ions .
- Molecular Dynamics (MD): Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding (e.g., aminomethyl group with catalytic residues) .
Q. How can researchers validate the role of the aminomethyl group in the compound’s pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with substitutions (e.g., methyl, hydroxyl) or deletion of the aminomethyl group. Compare bioactivity in dose-response assays (e.g., IC shifts) .
- Isothermal Titration Calorimetry (ITC): Measure binding affinity to target proteins (e.g., kinases) to quantify contributions of the aminomethyl group to enthalpy/entropy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
